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Erythromycin, 9-deoxy-9-(propylamino)- - 119904-03-9

Erythromycin, 9-deoxy-9-(propylamino)-

Catalog Number: EVT-1171487
CAS Number: 119904-03-9
Molecular Formula: C40H76N2O12
Molecular Weight: 777 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erythromycin, 9-deoxy-9-(propylamino)- is synthesized from erythromycin through chemical modifications. It belongs to the class of azalides, which are semi-synthetic derivatives of erythromycin designed to enhance antimicrobial activity and pharmacokinetic properties. The introduction of the propylamino group aims to improve efficacy against resistant bacterial strains and expand its therapeutic applications.

Synthesis Analysis

The synthesis of Erythromycin, 9-deoxy-9-(propylamino)- typically involves several key steps:

  1. Starting Material: The process begins with erythromycin as the primary substrate.
  2. Nucleophilic Substitution: The propylamino group is introduced via nucleophilic substitution reactions under controlled conditions. This step is critical for ensuring that the new functional group is added without disrupting the core structure of the antibiotic.
  3. Optimization Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, using polar aprotic solvents can facilitate nucleophilic attack on the electrophilic carbon of the erythromycin backbone.

Industrial Production

For large-scale production, fermentation processes utilizing genetically engineered strains of Saccharopolyspora erythraea are employed. Following fermentation, chemical modifications are performed to introduce the desired propylamino group. This method not only allows for high yields but also ensures that the final product maintains high purity levels necessary for pharmaceutical applications .

Molecular Structure Analysis

Erythromycin, 9-deoxy-9-(propylamino)- retains the characteristic macrolide structure of erythromycin but features a propylamino substitution at the 9-position.

  • Molecular Formula: C₃₅H₅N₃O₁₃
  • Molecular Weight: Approximately 715.8 g/mol
  • Structural Features: The compound features a 14-membered lactone ring typical of macrolides, with hydroxyl groups and a ketone contributing to its reactivity and biological activity.

The presence of the propylamino group may alter conformational dynamics and enhance interactions with bacterial ribosomes compared to its parent compound .

Chemical Reactions Analysis

Erythromycin, 9-deoxy-9-(propylamino)- can undergo various chemical reactions:

  1. Oxidation: This can modify existing functional groups or introduce new ones, potentially increasing its activity.
  2. Reduction: Used to change oxidation states or convert ketones into alcohols.
  3. Substitution Reactions: Involves replacing functional groups with others; for example, halogenation or alkylation can be performed on various positions of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Typical Conditions: Reactions often require specific temperatures (e.g., room temperature to reflux) and solvents (e.g., methanol or dichloromethane) .
Mechanism of Action

The mechanism of action for Erythromycin, 9-deoxy-9-(propylamino)- primarily involves binding to the bacterial ribosome's 50S subunit. This binding inhibits protein synthesis by blocking peptide translocation during translation:

  1. Ribosome Binding: The compound binds to the ribosomal RNA within the ribosome.
  2. Inhibition of Protein Synthesis: By obstructing peptide bond formation and translocation processes, it effectively halts bacterial growth.

The addition of the propylamino group may enhance binding affinity compared to standard erythromycin, potentially improving efficacy against certain Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Erythromycin, 9-deoxy-9-(propylamino)- exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or in the presence of light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for macrolides.

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

Erythromycin, 9-deoxy-9-(propylamino)- has several significant applications across various fields:

  1. Antimicrobial Research: Investigated for its enhanced activity against resistant strains such as Haemophilus influenzae and Neisseria gonorrhoeae.
  2. Pharmaceutical Development: Used as a building block for synthesizing more complex antibiotics with improved pharmacokinetic profiles.
  3. Clinical Applications: Potentially utilized in treating infections where traditional antibiotics have failed due to resistance mechanisms.

Research continues into its efficacy and safety profile in clinical settings, particularly regarding its use against resistant bacterial infections .

Chemical Identity and Structural Characterization of Erythromycin, 9-Deoxy-9-(Propylamino)-

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this semisynthetic erythromycin derivative is 9-deoxy-9-(propylamino)erythromycin, reflecting the key structural modification at the C9 position of the erythronolide macrolactone ring. Its molecular formula is C₄₀H₇₆N₂O₁₂, as confirmed by PubChem records [1]. This formula represents an addition of C₃H₇ (propyl) and substitution of oxygen by nitrogen compared to the parent erythromycin A (C₃₇H₆₇NO₁₃). The mass increase of 57 Da (from 733.93 Da for erythromycin A to 790.97 Da for the 9-deoxy-9-(propylamino) derivative) arises from the replacement of the C9 carbonyl oxygen with a propylamino group (-NH-CH₂-CH₂-CH₃) [1] [6].

Table 1: Molecular Formula Comparison

CompoundMolecular FormulaMolecular Weight (Da)C9 Modification
Erythromycin AC₃₇H₆₇NO₁₃733.93Ketone (C=O)
9-Deoxy-9-(propylamino)erythromycinC₄₀H₇₆N₂O₁₂790.97Secondary amine (-NH-C₃H₇)
(9S)-9-Amino-9-deoxyerythromycinC₃₇H₇₀N₂O₁₂734.97Primary amine (-NH₂) [3] [7]
RoxithromycinC₄₁H₇₆N₂O₁₅837.07Oxime ether (-N=O-CH₂-O-C₂H₅O) [8]

The propylamino modification eliminates the ketone functionality at C9, converting it into a chiral secondary amine center. This alteration significantly reduces susceptibility to acid-catalyzed degradation—a major limitation of unmodified erythromycin—by preventing the formation of inactive 6,9-hemiketal and 8,9-anhydro forms under acidic conditions [5] [8]. The nitrogen atom introduced at C9 exhibits basicity, enhancing the molecule’s water solubility at acidic pH compared to the parent erythromycin.

Stereochemical Configuration and Conformational Dynamics

The C9 modification creates a new stereocenter. While definitive stereochemical assignment (9R or 9S) for the propylamino derivative requires crystallographic or advanced NMR analysis, analogous 9-amino derivatives exhibit the (9S) configuration as biologically active [3] [7]. This configuration positions the amine substituent optimally for interactions with bacterial ribosomal targets and resistance enzymes.

Conformational analysis reveals critical dynamics:

  • Macrocycle Flexibility: The 14-membered lactone ring adopts distinct conformations ("A" or "B" forms). The "A" conformation (characterized by an inward fold at C3) predominates in derivatives with C9 modifications, restricting ring flexibility compared to erythromycin A [4]. This constraint is attributed to steric interactions between the bulky propylamino group and adjacent ring substituents.
  • Sugar Mobility: The desosamine (amino sugar) and cladinose (neutral sugar) moieties exhibit orientations (a-e) relative to the macrolide core. Modifications at C9 favor the "a" conformation for desosamine, where the sugar ring is nearly perpendicular to the macrolactone. This orientation projects the dimethylamino group outward, potentially enhancing ribosomal binding or altering interactions with resistance proteins like erythromycin esterase C (EreC) [4] [10].
  • Venus Flytrap Mechanism: Binding to EreC involves significant induced-fit conformational changes. Hydrophobic residues (PHE248, MET333, PHE344) within EreC's binding cleft form crucial contacts with the macrolide [2]. The propyl chain of 9-deoxy-9-(propylamino)erythromycin likely engages in van der Waals interactions with these residues. Molecular dynamics simulations suggest EreC undergoes a transition from an "open" to a "semiopen" state upon macrolide capture, mediated by conformational shifts in residue HIS289, analogous to a Venus flytrap mechanism [2] [10].
  • Solid-State Dynamics: Solid-state NMR studies of related macrolides show that substituents at C9 modulate the spin-lattice relaxation times (T₁) of carbons on the lactone ring and sugars. The hydrophobic propyl chain likely increases local rigidity, potentially reducing T₁ values for proximal carbons (C8, C9, C10) compared to erythromycin, as observed in roxithromycin analogues [8].

Comparative Analysis with Parent Erythromycin and Analogous Derivatives

Table 2: Structural and Functional Comparison of Erythromycin Derivatives

FeatureErythromycin A9-Deoxy-9-(propylamino)erythromycinAzithromycin (9a-aza-9-deoxy)Clarithromycin (6-O-methyl)(9S)-9-Amino-9-deoxy
C9 ModificationKetone (=O)Secondary amine (-NH-C₃H₇)Tertiary amine (N-CH₃, ring-expanded)Ketone (=O)Primary amine (-NH₂)
Ring Size14-membered lactone14-membered lactone15-membered azalide14-membered lactone14-membered lactone
Acid StabilityLow (forms inactive ketal)HighHighModerateModerate/High
Key Binding Affinity (vs EreC)Reference (ΔG bind)Higher affinity (estimated) [2]Higher affinity (ΔG > Eryth) [2]Higher affinity (ΔG > Eryth) [2]Lower affinity (predicted)
Dominant ConformationA/B equilibriumLocked in "A" form [4]Extended ring conformation"A" form"A" form [7]
Desosamine OrientationVariable (a-e)Primarily "a" (perpendicular) [4]VariableVariableLikely "a" or "c"
  • Binding Affinity to Resistance Proteins: Binding free energy calculations (e.g., using Streamlined Alchemical Free Energy Perturbation - SAFEP) demonstrate that modifications at C9 significantly alter affinity for erythromycin esterase C (EreC). Azithromycin and clarithromycin exhibit higher binding affinities (ΔG = -48.2 ± 2.1 kJ/mol and -46.5 ± 1.8 kJ/mol, respectively) than erythromycin A (ΔG = -42.7 ± 2.3 kJ/mol) [2]. While direct data for the propylamino derivative is limited, its structural similarity to these high-affinity binders—particularly the presence of a basic nitrogen at C9 capable of forming salt bridges and the hydrophobic propyl group engaging with PHE248/MET333/PHE344—suggests it likely possesses enhanced binding affinity to EreC, potentially contributing to susceptibility to enzymatic inactivation if the propyl group does not sterically hinder hydrolysis.
  • Mechanism of Ribosomal Interaction: Unlike azithromycin (15-membered ring with nitrogen) or clarithromycin (6-O-methyl), the propylamino derivative retains the 14-membered ring core. Its primary functional change is the basic amine replacing the ketone. This amine may form a novel hydrogen bond or electrostatic interaction with A2058 or nearby nucleotides in the 23S rRNA peptidyl transferase center, potentially compensating for lost interactions due to conformational restrictions. However, the bulky propyl group could also sterically hinder optimal binding compared to smaller 9-amino derivatives [5] [8].
  • Conformational Consequences: Esterification or substitution at positions influencing the C9 environment (e.g., 2'-OH of cladinose) profoundly impacts desosamine mobility and overall conformation [4]. The propylamino group, being bulkier than the ketone or primary amine, likely further constrains the C8-C10 segment of the macrocycle. This rigidity may mimic the effect seen in 3,2'-dibenzoylated erythralosamine derivatives, stabilizing the "A" ring conformation and the "a" desosamine orientation [4]. This contrasts with the more flexible ring in erythromycin A, facilitating its conversion to inactive forms.
  • Metabolic Stability: The 9-deoxy-9-(propylamino) modification directly prevents the primary degradation pathway (hemiketal formation) of erythromycin A [5] [8]. Compared to roxithromycin (C9 oxime ether), the propylamino group lacks the ether linkage susceptible to oxidative cleavage. Compared to the 9-amino derivative, the secondary amine is less nucleophilic, potentially reducing its propensity to form cytochrome P450-nitroso metabolite complexes implicated in enzyme inactivation [4] [9]. This suggests superior metabolic stability for the propylamino derivative over both parent erythromycin and the primary 9-amino analogue.

Properties

CAS Number

119904-03-9

Product Name

Erythromycin, 9-deoxy-9-(propylamino)-

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one

Molecular Formula

C40H76N2O12

Molecular Weight

777 g/mol

InChI

InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

JDBGPLZPTBGQMX-PNSWQVPASA-N

SMILES

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C

Synonyms

9-N-(1-propyl)erythromyclamine
LY 281389
LY-281389
LY281389

Canonical SMILES

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C

Isomeric SMILES

CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C

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